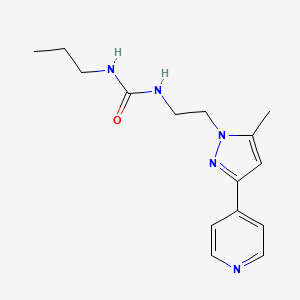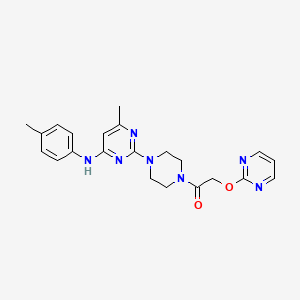![molecular formula C22H31N3O4 B2999952 3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1340772-20-4](/img/structure/B2999952.png)
3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through a complex process of organic synthesis.
作用機序
The mechanism of action of 3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent. It has also been shown to have a protective effect on the nervous system, suggesting its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide for lab experiments is its high potency and selectivity. This makes it an ideal candidate for use in in vitro and in vivo experiments. However, one of the limitations of this compound is its complex synthesis method, which requires a high level of expertise and precision.
将来の方向性
There are several potential future directions for the research of 3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide. One of the areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic effects. Another potential direction is the development of new synthetic methods that are more efficient and cost-effective than the current method. This would enable the compound to be produced on a larger scale, making it more accessible for research purposes. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research, such as cancer treatment and drug delivery systems.
Conclusion
In conclusion, 3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a synthetic compound that has potential applications in various fields of scientific research. Its high potency and selectivity make it an ideal candidate for use in in vitro and in vivo experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic effects, as well as to explore its potential applications in other areas of scientific research.
合成法
The synthesis method of 3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves a series of organic reactions that require a high level of expertise and precision. The process starts with the reaction of 3,4-diethoxybenzoyl chloride with 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexanamine in the presence of a base such as triethylamine. The resulting product is then subjected to further reactions, including reduction and acylation, to obtain the final product.
科学的研究の応用
3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been shown to have a potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3,4-diethoxy-N-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-5-27-17-11-10-16(14-18(17)28-6-2)20(26)24-22(12-8-7-9-13-22)21-23-19(15(3)4)25-29-21/h10-11,14-15H,5-9,12-13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMINNYHEJYYZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2999869.png)


![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)


![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2999881.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)
![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)